REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)(C2C=CC=CC=2)=[N:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])C=CC=CC=1.[O:28]=[CH:29][C:30]([Cl:33])([Cl:32])[Cl:31].C(=O)([O-])[O-].[K+].[K+].OOS([O-])=O.[K+].OS([O-])(=O)=O.[K+]>C1(C)C=CC=CC=1.CCCCCC>[Cl:31][C:30]([Cl:33])([Cl:32])[CH:29]1[O:28][N:8]1[C:9]([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])=[O:10] |f:2.3.4,5.6,7.8|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=NC(=O)OC(C)(C)C)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
ice
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
8.84 g
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
3.74 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
4.94 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
ice
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
ice
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
ice
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
1 hour of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the resulting white solid was separated by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting brown liquid was dissolved in 200 mL of chloroform
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
After removal of the aqueous layer, simultaneous addition of aqueous potassium carbonate and aqueous OXONE (2KHSO5
|
Type
|
CUSTOM
|
Details
|
1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
After removal of the aqueous layer, simultaneous addition of aqueous potassium carbonate and aqueous OXONE and 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
ADDITION
|
Details
|
were added simultaneously
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
After removal of the aqueous layer, aqueous potassium carbonate and aqueous OXONE
|
Type
|
ADDITION
|
Details
|
were simultaneously added
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
After removal of the aqueous layer, aqueous potassium carbonate and aqueous OXONE
|
Type
|
ADDITION
|
Details
|
were simultaneously added
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
of stirring
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
After removal of the aqueous layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the chloroform layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C1N(O1)C(=O)OC(C)(C)C)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |